H-Dmt-Tic-NH-CH2-Bta is a compound belonging to the class of opioid peptides, specifically designed as a δ-opioid receptor agonist. It is derived from the Dmt-Tic pharmacophore, which has been extensively studied for its potential therapeutic effects in pain management and other neurological conditions. The compound exhibits notable selectivity and affinity for δ-opioid receptors, making it a subject of interest in pharmacological research.
The compound H-Dmt-Tic-NH-CH2-Bta has been synthesized and characterized in various studies focusing on opioid peptides. Notably, it is referenced in research examining the pharmacological properties of similar compounds, including H-Dmt-Tic-NH-CH2-Bid (UFP-502), which serves as a comparative model due to its established effects and mechanisms .
H-Dmt-Tic-NH-CH2-Bta is classified as a pseudopeptide due to its peptide-like structure that includes non-standard amino acids. It falls under the category of synthetic opioids, specifically targeting the δ-opioid receptor subtype, which is implicated in modulating pain and emotional responses.
The synthesis of H-Dmt-Tic-NH-CH2-Bta typically involves solid-phase peptide synthesis (SPPS) techniques. The standard approach includes:
The molecular structure of H-Dmt-Tic-NH-CH2-Bta can be described as follows:
The molecular formula for H-Dmt-Tic-NH-CH2-Bta is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 286.36 g/mol. The compound's three-dimensional conformation plays a crucial role in its interaction with opioid receptors.
H-Dmt-Tic-NH-CH2-Bta undergoes several chemical reactions typical for opioid peptides:
The binding affinity of H-Dmt-Tic-NH-CH2-Bta for δ-opioid receptors has been quantified using competitive binding assays, revealing a Ki value of approximately 0.145 nM, indicating strong receptor affinity .
The mechanism by which H-Dmt-Tic-NH-CH2-Bta exerts its effects involves:
Studies indicate that compounds like H-Dmt-Tic-NH-CH2-Bta can induce significant analgesia in animal models, demonstrating their potential utility in pain management therapies .
Relevant analyses include mass spectrometry for molecular weight confirmation and nuclear magnetic resonance spectroscopy for structural elucidation.
H-Dmt-Tic-NH-CH2-Bta has significant implications in various fields:
The delta-opioid receptor represents a compelling therapeutic target for neurological disorders due to its modulation of pain perception, affective states, and neuroprotective pathways without the respiratory depression characteristic of mu-opioid receptor activation. Peptidomimetic ligands derived from endogenous opioid peptides provide a versatile platform for developing receptor-subtype-selective compounds. Among these, the 2',6'-dimethyl-L-tyrosine–1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) pharmacophore emerged as a foundational scaffold exhibiting nanomolar affinity for the delta-opioid receptor. Initial derivatives like H-Dmt-Tic-NH₂ functioned as potent delta-opioid receptor antagonists (Kiδ = 0.022 nM), establishing the minimal structural motif for delta-opioid receptor blockade [1] [4].
Delta-opioid receptor activation requires ligands to engage orthosteric and allosteric sites through specific spatial arrangements. Key interactions include:
Conversion of Dmt-Tic antagonists into agonists was achieved through C-terminal extensions:
Heterocyclic C-termini impart distinct pharmacological profiles by:
Table 1: Impact of Heterocyclic Modifications on Dmt-Tic Pharmacology
| C-Terminal Group | Structure | Kiδ (nM) | Functional Activity (MVD) | Key Receptor Interactions |
|---|---|---|---|---|
| Bid (1H-benzimidazol-2-yl) | Fused benzimidazole | 0.035 | Agonist (IC₅₀ = 0.94 nM) | H-bond: His278⁶.⁵², Tyr308⁷.⁴³ |
| Bta (benzothiazol-2-yl) | Benzothiazole | 0.145 | Antagonist (pA₂ = 9.37) | Hydrophobic: Val281⁶.⁵⁵; No H-bond with Tyr308 |
| Boa (benzoxazol-2-yl) | Benzoxazole | 0.283 | Antagonist (pA₂ = 9.42) | Steric clash with Tyr129³.³³ |
| Imid (1H-imidazol-2-yl) | Imidazole | 0.114 | Partial agonist (IC₅₀ = 3.63 nM) | Weak H-bond: Asp128³.³² |
Synthesis and Structure-Activity Relationships of H-Dmt-Tic-NH-CH2-BtaReplacing Bid in UFP-502 (H-Dmt-Tic-NH-CH₂-Bid) with benzothiazol-2-yl (Bta) yielded H-Dmt-Tic-NH-CH₂-Bta, synthesized via carbodiimide-mediated coupling of Boc-Dmt-Tic-OH with (benzothiazol-2-yl)methanamine, followed by deprotection [6] [9]. Key structural consequences include:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0